

UniPR500: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR500 is a potent and selective small molecule antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. It is a derivative of UniPR129, an earlier Eph-ephrin protein-protein interaction inhibitor. **UniPR500** was developed to improve upon the pharmacokinetic profile of its parent compound, exhibiting enhanced metabolic stability and oral bioavailability. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of **UniPR500**, along with the experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

UniPR500, with the chemical name N-(3-hydroxyimino-cholan-24-oyl)-L- β -homotryptophan, is a conjugate of a modified bile acid and a non-natural amino acid.[1] Its development from UniPR129 involved the substitution of a 3 α -hydroxyl group with a 3-hydroxyimino group on the steroidal core, a key modification that enhances its metabolic stability.[1]

Table 1: Chemical and Physicochemical Properties of UniPR500



Property	Value	Reference
Chemical Formula	C36H51N3O4	[2]
Molecular Weight	589.82 g/mol	[2][3]
CAS Number	2085767-98-0	[2]
IUPAC Name	(S)-3-((R)-4- ((5R,8R,9S,10S,13R,14S,17R) -3-(Hydroxyimino)-10,13- dimethylhexadecahydro-1H- cyclopenta[a]phenanthren-17- yl)pentanamido)-4-(1H-indol-3- yl)butanoic acid	[2]
LogD (pH 7.4)	4.23 ± 0.11	[1]
Kinetic Solubility (PBS, pH 7.4)	30.6 ± 2.6 μg/mL	[1]
Appearance	White to off-white solid	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[2]

Biological Activity and Mechanism of Action

UniPR500 functions as a competitive antagonist of the EphA2 receptor.[1][4] The Eph (erythropoietin-producing hepatocellular) receptors and their ephrin ligands are crucial in a variety of physiological and pathological processes, including angiogenesis and cancer. By binding to the ligand-binding domain of EphA2, **UniPR500** inhibits the interaction with its ligand, ephrin-A1. This disruption of the EphA2-ephrin-A1 signaling axis has been shown to have anti-angiogenic effects.[1] Furthermore, **UniPR500** has been investigated for its potential in metabolic diseases, as it has been shown to improve glucose tolerance in mice.[5]

Table 2: In Vitro Biological Activity of **UniPR500**

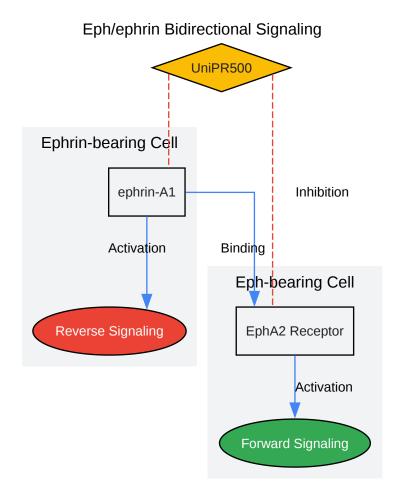


Parameter	Value	Target	Assay	Reference
IC50	1.1 μΜ	EphA2-ephrin-A1 binding	ELISA-like binding assay	[1][4]
Ki	0.78 μΜ	EphA2	Competitive binding assay	[1][4]
Metabolic Half- life (t1/2) in Mouse Liver Microsomes	60.4 min	-	Metabolic Stability Assay	[1]

Signaling Pathway

The Eph/ephrin signaling system is complex, involving bidirectional signaling. Upon binding of an ephrin ligand to an Eph receptor, "forward" signaling is initiated in the receptor-bearing cell, while "reverse" signaling is triggered in the ligand-bearing cell.[5] **UniPR500**, as a protein-protein interaction inhibitor, is capable of blocking both forward and reverse signaling pathways initiated by the EphA2-ephrin-A1 interaction.[6]





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Caption: **UniPR500** inhibits the interaction between ephrin-A1 and the EphA2 receptor, thereby blocking both forward and reverse signaling pathways.

Experimental Protocols Synthesis of N-(3-hydroxyimino-cholan-24-oyl)-L-β-homotryptophan (UniPR500)

The synthesis of **UniPR500** is achieved through a multi-step process starting from lithocholic acid. A key step involves the conversion of the 3α -hydroxyl group to a 3-hydroxylmino group. The final step is the coupling of the modified bile acid with L- β -homotryptophan.



A detailed, step-by-step synthetic protocol is proprietary and not publicly available in the reviewed literature. The general strategy involves standard organic chemistry reactions for oxime formation and amide bond coupling.

EphA2-ephrin-A1 Binding Assay (ELISA-like)

This assay quantifies the ability of **UniPR500** to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Materials:

- 96-well high-binding microplates
- Recombinant human EphA2-Fc chimera
- Biotinylated recombinant human ephrin-A1-Fc chimera
- UniPR500
- Phosphate-buffered saline (PBS), pH 7.4
- Bovine serum albumin (BSA)
- Wash buffer (PBS with 0.05% Tween-20)
- Streptavidin-horseradish peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microplate with 100 μ L of 1 μ g/mL EphA2-Fc in PBS. Incubate overnight at 4°C.
- Washing: Wash the wells three times with wash buffer.

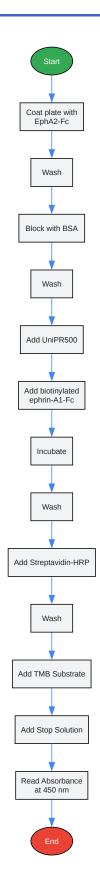
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- Blocking: Block non-specific binding sites by adding 200 μL of 1% BSA in PBS to each well.
 Incubate for 1 hour at 37°C.
- Washing: Wash the wells three times with wash buffer.
- Inhibition: Add 100 μ L of **UniPR500** at various concentrations (typically in a solvent like DMSO, with the final concentration of the solvent kept low and constant across all wells) to the wells.
- Binding: Immediately add 100 μL of biotinylated ephrin-A1-Fc at a concentration equal to its dissociation constant (Kd) for EphA2. Incubate for 2 hours at 37°C.
- Washing: Wash the wells three times with wash buffer.
- Detection: Add 100 μ L of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
- Washing: Wash the wells five times with wash buffer.
- Development: Add 100 μL of TMB substrate and incubate in the dark until sufficient color develops.
- Stopping: Stop the reaction by adding 50 μL of stop solution.
- Measurement: Read the absorbance at 450 nm using a plate reader.
- Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the UniPR500 concentration and fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for the EphA2-ephrin-A1 ELISA binding assay.



Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the real-time binding kinetics and affinity of **UniPR500** to the EphA2 receptor.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Recombinant human EphA2-Fc chimera

UniPR500

- Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

- Surface Preparation: Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
- Immobilization: Immobilize the EphA2-Fc onto the sensor surface via amine coupling by injecting the protein solution (typically at a concentration of 10-50 μg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0).
- Deactivation: Deactivate any remaining active esters by injecting ethanolamine-HCI.
- Binding Measurement: Inject a series of concentrations of UniPR500 in running buffer over the sensor surface at a constant flow rate.
- Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the complex.

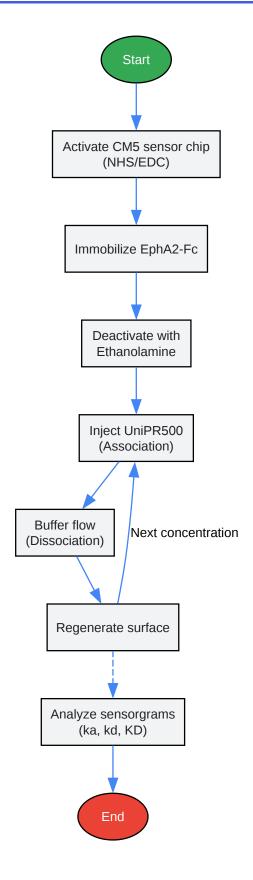






- Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
- Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).





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Caption: Workflow for the Surface Plasmon Resonance (SPR) analysis of **UniPR500** binding to EphA2.

Metabolic Stability Assay in Mouse Liver Microsomes

This assay assesses the susceptibility of **UniPR500** to metabolism by liver enzymes, providing an indication of its metabolic stability.

Materials:

- UniPR500
- Pooled mouse liver microsomes (MLM)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Internal standard (for LC-MS/MS analysis)
- LC-MS/MS system

Procedure:

- Incubation Mixture Preparation: Prepare an incubation mixture containing UniPR500 (e.g., 1 μM final concentration) and mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel.
- Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

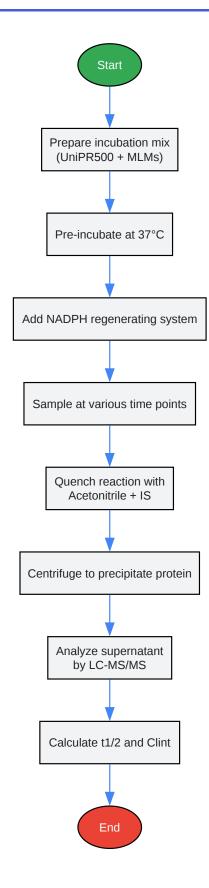
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- Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
- Protein Precipitation: Centrifuge the samples to precipitate the proteins.
- Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of UniPR500 at each time point.
- Data Analysis: The metabolic half-life (t1/2) is determined by plotting the natural logarithm of the percentage of **UniPR500** remaining versus time. The intrinsic clearance (Clint) can then be calculated from the half-life.





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Caption: Workflow for the metabolic stability assay of **UniPR500** in mouse liver microsomes.



Conclusion

UniPR500 is a well-characterized EphA2 receptor antagonist with improved drug-like properties compared to its predecessor. Its detailed chemical structure and physicochemical characteristics, combined with a clear understanding of its biological activity and mechanism of action, make it a valuable tool for research in oncology and metabolic diseases. The experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of **UniPR500** and similar compounds. Further research into its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.

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